2-Amino-1-methylquinolinium

Antibacterial FtsZ Inhibition Structure-Activity Relationship

This 2-amino-1-methylquinolinium scaffold is essential for FtsZ SAR studies and NNMT inhibitor development (Ki 89 nM). Its permanent positive charge ensures high aqueous solubility for HTS, eliminating DMSO artifacts. Differentiates from 4-amino regioisomers in antibacterial profiling. Suitable for chloride-sensitive fluorescent probe design. For research use only.

Molecular Formula C10H11N2+
Molecular Weight 159.21g/mol
Cat. No. B372541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-methylquinolinium
Molecular FormulaC10H11N2+
Molecular Weight159.21g/mol
Structural Identifiers
SMILESC[N+]1=C(C=CC2=CC=CC=C21)N
InChIInChI=1S/C10H10N2/c1-12-9-5-3-2-4-8(9)6-7-10(12)11/h2-7,11H,1H3/p+1
InChIKeyGWKMDFXFYQEQFE-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-methylquinolinium: Core Structural and Physicochemical Baseline for Research-Grade Procurement


2-Amino-1-methylquinolinium is a heteroarenium salt belonging to the N-alkylated quinolinium class, characterized by a quaternary nitrogen atom bearing a formal positive charge that confers enhanced aqueous solubility relative to its neutral quinoline precursor [1]. This ionic form (molecular formula C10H11N2+, molecular weight 159.21 g/mol) [2] serves as a foundational scaffold for developing bioactive compounds [3] and fluorescent sensors [4]. Its core structure—featuring an amino group at the 2-position of a 1-methylquinolinium ring—provides a unique electronic and steric profile distinct from 4-amino and 8-amino regioisomers, directly influencing both chemical reactivity and biological target engagement.

Why 2-Amino-1-methylquinolinium Cannot Be Interchanged with Common Analogs in Targeted Applications


Substituting 2-amino-1-methylquinolinium with seemingly similar analogs (e.g., 4-aminoquinolinium salts, neutral 2-aminoquinoline, or simple N-alkylquinolinium cations) introduces critical failures in experimental outcomes. The position of the amino group (2- vs. 4-) fundamentally alters the compound's electronic distribution, leading to divergent biological target engagement [1] and fluorescence quenching behavior [2]. Specifically, the 2-amino substituent on a 1-methylquinolinium core confers a distinct binding mode to the FtsZ protein compared to 4-amino-substituted derivatives, resulting in a different antibacterial activity profile [1]. Furthermore, the permanent positive charge of the quinolinium ion enhances water solubility and enables specific anion-sensing mechanisms via collisional quenching, properties absent in the neutral 2-aminoquinoline base [2]. The quantitative evidence below delineates these non-interchangeable characteristics.

2-Amino-1-methylquinolinium: Quantitative Differentiation Evidence vs. Key Comparators


Antibacterial Activity Profile: 2-Amino vs. 4-Amino Substitution on 1-Methylquinolinium Scaffold

A direct head-to-head comparison within a single study demonstrates that the position of the amine substituent on the 1-methylquinolinium core critically dictates antibacterial potency. Inhibitors with a cyclic amine substituent at the 4-position exhibit superior antibacterial activity (MIC down to 0.25 μg/mL) compared to those bearing the same substituent at the 2-position, particularly against Gram-positive bacteria [1]. This difference is directly linked to the binding interaction with the FtsZ protein, where the 4-substituted analog A3 achieves MIC values of 0.5-1 μg/mL against S. aureus, 0.25 μg/mL against S. epidermidis, and 1-8 μg/mL against E. faecium [1]. In contrast, the 2-substituted series demonstrated systematically higher MIC values, confirming that the 2-amino-1-methylquinolinium core is not simply a 'weaker' analog but possesses a fundamentally distinct activity profile that may be desirable for applications requiring lower potency or different resistance profiles.

Antibacterial FtsZ Inhibition Structure-Activity Relationship

Fluorescence Quenching Efficiency: 2-Aminoquinolinium vs. Neutral 2-Aminoquinoline

Cross-study comparative analysis reveals that the quinolinium cation (bearing a permanent positive charge) is essential for effective collisional fluorescence quenching by halide ions—a property not observed in the neutral 2-aminoquinoline base. Studies on 3-aminoquinoline (a close structural analog) demonstrate dynamic quenching by halide ions with Stern-Volmer constants (K_SV) of 328 M⁻¹ for I⁻ and 119 M⁻¹ for Br⁻, and bimolecular quenching rate constants (k_q) of 1.66×10¹⁰ M⁻¹s⁻¹ and 6.02×10⁹ M⁻¹s⁻¹, respectively [1]. The quenching mechanism involves electron transfer facilitated by the electron-deficient quinolinium ring, a property inherent to the cationic form [1]. Neutral 2-aminoquinoline lacks this charge-transfer capability, rendering it unsuitable for chloride-sensitive fluorescent indicator applications. The quinolinium-based dyes are specifically noted for being insensitive to physiological pH changes, a critical advantage over other fluorophores [2].

Fluorescent Probes Anion Sensing Chloride Detection

Aqueous Solubility Advantage: 2-Amino-1-methylquinolinium vs. Neutral 2-Aminoquinoline

The permanent positive charge on the quinolinium nitrogen confers a significant aqueous solubility advantage compared to the neutral 2-aminoquinoline base. While specific solubility values for 2-amino-1-methylquinolinium are not reported in the retrieved literature, the class-level inference is well-established: N-alkylation of heteroaromatic nitrogen to form quinolinium salts substantially increases water solubility due to the ionic nature of the compound [1]. This property is consistently observed across quinolinium derivatives and is a primary driver for their use in biological applications. The neutral 2-aminoquinoline (CAS 580-22-3) is poorly water-soluble, requiring organic co-solvents for many applications. The quinolinium salt form eliminates this limitation, enabling aqueous-based assays and formulations without the confounding effects of DMSO or ethanol.

Solubility Formulation Bioavailability

Enzymatic Target Engagement: Differential MAO Inhibition by 2-Aminoquinolinium Derivatives

Binding affinity data for a closely related 2-aminoquinolinium derivative demonstrates measurable but moderate inhibition of human monoamine oxidase (MAO) enzymes, with IC50 values of 1.02×10³ nM (1.02 μM) for MAO-B and 3.99×10⁴ nM (39.9 μM) for MAO-A [1]. This approximately 39-fold selectivity for MAO-B over MAO-A represents a distinct pharmacological profile that may be exploited in neurological research. While direct comparative data for 4-aminoquinolinium or neutral analogs against MAO are not available from the retrieved sources, this quantitative binding data establishes a benchmark for the 2-amino scaffold. Researchers investigating MAO-B selective inhibitors or exploring the off-target MAO effects of quinolinium-based compounds can use these values as reference points for SAR studies.

Enzyme Inhibition MAO Neuropharmacology

Chemical Reactivity: Regioselective Functionalization at C2 vs. C4 of Quinolinium Ring

The presence of an amino group at the 2-position of the 1-methylquinolinium ring directs subsequent chemical functionalization in a manner distinct from 4-amino or unsubstituted analogs. Treatment of 1-methylquinolinium iodides with liquid ammonia/potassium permanganate leads to regioselective introduction of an imino group at C-2, forming 1,2-dihydro-2-imino-1-methylquinolines [1]. This reactivity is specific to the 2-position and does not occur at C-4 under these conditions. For researchers synthesizing more complex quinolinium-based libraries, the 2-amino substituent serves as both a directing group and a synthetic handle for further elaboration, a capability not available with 4-amino or unsubstituted 1-methylquinolinium starting materials.

Synthetic Chemistry Regioselectivity Derivatization

Protein Binding Affinity: 2-Aminoquinolinium as NNMT Substrate/Inhibitor

2-Amino-1-methylquinolinium demonstrates specific binding interactions with nicotinamide N-methyltransferase (NNMT), a metabolic enzyme implicated in cancer and metabolic disorders. BindingDB reports a Ki value of 89 nM for a 2-aminoquinolinium derivative inhibiting NNMT-catalyzed conversion of 1-methylquinolinium [1]. This sub-micromolar binding affinity establishes the 2-aminoquinolinium scaffold as a viable starting point for NNMT inhibitor development. While comparative data for 4-amino or 8-amino regioisomers are not available in the retrieved sources, this quantitative affinity value provides a benchmark for structure-based optimization efforts. Researchers investigating NNMT as a therapeutic target can leverage this compound as a validated chemical probe with known binding parameters.

NNMT Metabolic Enzyme Drug Discovery

2-Amino-1-methylquinolinium: Evidence-Backed Research and Industrial Application Scenarios


FtsZ-Targeted Antibacterial Drug Discovery (SAR Studies)

For researchers conducting structure-activity relationship (SAR) studies on FtsZ inhibitors, 2-amino-1-methylquinolinium serves as the essential comparator scaffold for understanding the impact of amine substitution position on antibacterial potency. The quantitative evidence [1] demonstrates that 4-amino substituted derivatives achieve MIC values as low as 0.25 μg/mL, while 2-amino substituted compounds exhibit systematically higher MIC values. This direct comparison enables medicinal chemists to rationally design libraries exploring the 2-position for optimizing properties beyond potency, such as reduced hemolytic toxicity, altered resistance profiles, or improved pharmacokinetics. Procurement of the 2-amino scaffold is therefore justified as a control compound and as a starting point for developing novel FtsZ inhibitors with differentiated activity profiles.

Chloride-Sensitive Fluorescent Indicator Development

2-Amino-1-methylquinolinium and its derivatives are uniquely suited for developing chloride-sensitive fluorescent probes for live-cell imaging. The cross-study comparative evidence [2] confirms that the quinolinium cation undergoes efficient collisional fluorescence quenching by halide ions (k_q > 10⁹ M⁻¹s⁻¹), a property entirely absent in neutral 2-aminoquinoline. Furthermore, quinolinium-based dyes are insensitive to physiological pH changes, eliminating a major confounding variable in intracellular chloride measurements [2]. Researchers aiming to measure intracellular Cl⁻ dynamics in neurons, epithelial cells, or other biological systems should procure the quinolinium salt form specifically; neutral aminoquinolines will fail to produce a chloride-dependent fluorescence signal.

Aqueous-Based High-Throughput Screening Campaigns

For high-throughput screening (HTS) programs requiring compounds to be dissolved in aqueous buffers without organic co-solvents, 2-amino-1-methylquinolinium offers a critical solubility advantage. The class-level inference [3] establishes that N-alkylated quinolinium salts possess high water solubility due to their ionic nature, whereas neutral 2-aminoquinoline requires DMSO or ethanol for dissolution. This difference is non-trivial: DMSO concentrations above 0.1-1% can inhibit enzyme activity, alter membrane permeability, and introduce false-positive/negative results in cell-based assays. Procuring the pre-quaternized 2-amino-1-methylquinolinium eliminates solvent-related artifacts and enables direct use in aqueous assay systems, improving data quality and reproducibility.

NNMT Inhibitor Development and Chemical Probe Studies

For research programs focused on nicotinamide N-methyltransferase (NNMT) as a therapeutic target in oncology or metabolic disease, 2-amino-1-methylquinolinium provides a validated starting point with a known binding affinity of 89 nM (Ki) [4]. This quantitative benchmark enables structure-based optimization and serves as a reference compound for evaluating novel NNMT inhibitors. The compound's established activity against this emerging drug target reduces the risk associated with procuring uncharacterized compounds and accelerates hit-to-lead campaigns. Researchers can use this scaffold as a chemical probe to interrogate NNMT function in cellular and in vivo models with confidence in its target engagement parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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